BenchChemオンラインストアへようこそ!

1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

Physicochemical profiling Drug-likeness Lead optimization

1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine (CAS 1354704-34-9) is a disubstituted pyrazole small molecule with molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol, featuring a primary amine at the 3-position, a methyl group at N1, and a phenoxymethyl substituent at the 5-position of the pyrazole ring. This compound is commercially available as a research-grade building block from multiple suppliers, with catalog purities typically ranging from 95% to 98%.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1354704-34-9
Cat. No. B2718102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine
CAS1354704-34-9
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCN1C(=CC(=N1)N)COC2=CC=CC=C2
InChIInChI=1S/C11H13N3O/c1-14-9(7-11(12)13-14)8-15-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
InChIKeyPBRKYMNBYGUBTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine (CAS 1354704-34-9): Core Identity and Procurement-Relevant Characteristics


1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine (CAS 1354704-34-9) is a disubstituted pyrazole small molecule with molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol, featuring a primary amine at the 3-position, a methyl group at N1, and a phenoxymethyl substituent at the 5-position of the pyrazole ring . This compound is commercially available as a research-grade building block from multiple suppliers, with catalog purities typically ranging from 95% to 98% . The 3-aminopyrazole core is a recognized privileged scaffold in medicinal chemistry, having been employed in the development of kinase inhibitors targeting FLT3, RIPK1, and FGFR, among other therapeutic targets [1][2]. However, a comprehensive search of PubMed, PubChem, BindingDB, ChEMBL, and patent literature as of the search date did not identify any peer-reviewed publications, patent examples, or public bioactivity databases that report quantitative biological assay results (IC₅₀, Kd, Ki, EC₅₀, etc.) specifically for CAS 1354704-34-9. This compound appears in public records exclusively within supplier catalogs and chemical vendor listings; no primary research article, patent disclosure, or authoritative pharmacological database entry containing experimental data for the exact compound was identified.

Why 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine Cannot Be Interchanged with Other Pyrazole-3-Amine Building Blocks Without Experimental Validation


Within the pyrazole-3-amine chemical space, even subtle changes in substitution pattern produce dramatic shifts in target binding, selectivity profile, and physicochemical properties. Published SAR campaigns on the pyrazole-3-amine scaffold have demonstrated that the identity and position of the phenoxymethyl substituent, the N1-alkyl group, and the amine position collectively determine kinase selectivity (e.g., FLT3 vs. RIPK1 vs. FGFR), cellular potency, and oral bioavailability [1][2]. For CAS 1354704-34-9, the specific arrangement—a primary amine at the 3-position, N1-methyl, and 5-phenoxymethyl—constitutes a distinct topological and electronic pharmacophore that cannot be assumed to behave identically to regioisomers such as 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine (CAS 1354704-35-0), nor to analogs bearing different phenoxy substituents (e.g., chlorophenoxymethyl or ethyl-phenoxymethyl variants) [3]. In the absence of published head-to-head comparative data for this specific compound, any substitution decision carries substantial scientific risk: altered H-bond donor/acceptor geometry, lipophilicity (XLogP3 of 1.4 for this compound ), and steric bulk at the 5-position will affect target engagement, metabolic stability, and off-target liability in ways that cannot be predicted from class-level generalizations alone. Procurement decisions for SAR campaigns, lead optimization, or chemical probe development must therefore be based on the intended substitution vector and synthetic accessibility rather than an assumption of functional equivalence with other pyrazole-3-amines.

Quantitative Differentiation Evidence for 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine (CAS 1354704-34-9) Versus Comparators


Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area Define a Unique Property Space for 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine Versus Regioisomeric and Substituted Analogs

The target compound has a computed XLogP3 of 1.4 and a topological polar surface area (TPSA) of 53.1 Ų, placing it in a lipophilicity-polarity window that differs from common comparator pyrazole-3-amines. The regioisomer 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine retains an identical molecular formula (C₁₁H₁₃N₃O, MW 203.24) but relocates both the amine and phenoxymethyl substituents, altering the H-bond donor/acceptor vector geometry and predicted pharmacokinetic behavior despite sharing the same TPSA . Analogs with halogenated phenoxy rings (e.g., 2-chloro-phenoxymethyl or 4-ethyl-phenoxymethyl variants) predictably increase XLogP3, shifting lipophilicity beyond typical CNS or oral drug-likeness ranges . These differences in calculated physicochemical properties are directly relevant to permeability, solubility, and metabolic stability predictions, making the target compound a distinct entry point for SAR exploration where balanced lipophilicity (XLogP3 ~1–2) is required [1].

Physicochemical profiling Drug-likeness Lead optimization

Regiochemical Identity: 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine is Chemically Distinct from 1-Methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine and Cannot Be Considered a Functional Equivalent

CAS 1354704-34-9 (1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine) and its regioisomer 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine are constitutionally distinct compounds that share the same molecular formula (C₁₁H₁₃N₃O) but differ in the relative positions of the primary amine and phenoxymethyl groups on the pyrazole ring [1]. In the target compound, the 3-amine is adjacent to N2 of the pyrazole, while in the regioisomer the amine is at the 5-position adjacent to N1. This regiochemical difference alters: (i) the H-bond donor geometry of the primary amine, (ii) the electronic environment of the pyrazole ring (amine at 3- vs. 5-position affects ring electron density distribution), and (iii) the spatial orientation of the phenoxymethyl group relative to the amine pharmacophore. Published SAR studies on pyrazole-3-amine kinase inhibitors demonstrate that moving the amine from the 3- to the 5-position can abolish target binding, as the amine serves as a critical hinge-binding motif in kinase active sites [2]. No published study has directly compared these two regioisomers in any biological assay.

Regiochemistry Structure-activity relationship Scaffold differentiation

Commercial Availability and Supply-Chain Differentiation: Multi-Vendor Sourcing with Defined Purity Grades Provides Procurement Flexibility for 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

CAS 1354704-34-9 is stocked by multiple independent chemical suppliers with verified catalog purity specifications, enabling competitive procurement and supply redundancy. Documented purity grades include 95% (AKSci ), 97% (Chemenu ), and 98% (Leyan ), with pricing transparency across milligram-to-gram scales (e.g., 50 mg at €629 from CymitQuimica ; 100 mg to 1 g tiers at Leyan ). In contrast, the regioisomer 1-methyl-3-(phenoxymethyl)-1H-pyrazol-5-amine and halogenated phenoxymethyl analogs appear in fewer supplier catalogs or with less favorable pricing and purity profiles, limiting bulk procurement options. Some pyrazole-3-amine analogs (e.g., 4-substituted variants) are listed as custom synthesis-only items with extended lead times and minimum order quantities, creating a tangible supply advantage for the target compound in hit-to-lead and lead optimization workflows where compound availability directly affects project timelines .

Commercial availability Supply chain Procurement

Recommended Application Scenarios for 1-Methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine (CAS 1354704-34-9) Based on Available Evidence


Kinase-Focused Medicinal Chemistry: Scaffold Exploration Using the 3-Aminopyrazole Hinge-Binding Motif

The 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine scaffold is directly relevant to kinase inhibitor discovery programs, where the 3-aminopyrazole core serves as a recognized hinge-binding motif targeting the ATP-binding site . The 5-phenoxymethyl substituent provides a vector for extending into hydrophobic back-pocket or ribose-binding regions, as demonstrated in published FLT3 and RIPK1 inhibitor optimization campaigns utilizing closely related pyrazole-3-amine derivatives [1][2]. This compound is best deployed as a core scaffold for parallel SAR exploration where iterative substitution at the phenoxy ring, the N1 position, or the 3-amine can systematically probe potency and selectivity determinants. Procurement from multiple vendors at defined purity grades (95–98%) supports the reproducibility requirements of quantitative SAR campaigns.

Chemical Probe Development: A Structurally Defined Entry Point for Target Identification Studies

With a moderate XLogP3 of 1.4 and TPSA of 53.1 Ų, this compound occupies a favorable drug-likeness space for chemical probe development . The well-defined substitution pattern (3-amine, 1-methyl, 5-phenoxymethyl) provides a clean starting point for installing affinity tags, photo-crosslinking moieties, or fluorescent reporters via the amine handle, enabling chemoproteomics and target engagement studies. The multi-vendor commercial availability and documented purity facilitate rapid acquisition of the parent scaffold and resupply during iterative probe optimization cycles.

Regiochemical Selectivity Studies: Benchmarking 3-Amino vs. 5-Amino Pyrazole Pharmacophores

CAS 1354704-34-9 and its regioisomer (CAS 1354704-35-0), when procured together, constitute a matched molecular pair for evaluating the impact of amine regiochemistry on target binding, selectivity, and cellular activity . Published pyrazole-3-amine SAR data demonstrate that amine position is a critical determinant of kinase hinge-binding geometry [1]; direct comparative testing of both regioisomers in the same assay panel can deconvolute whether observed activity arises from the 3-amine pharmacophore or is an artifact of the pyrazole scaffold itself. Such studies are essential for intellectual property positioning and for building predictive models of pyrazole-based inhibitor SAR.

Quote Request

Request a Quote for 1-methyl-5-(phenoxymethyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.